molecular formula C25H38N2O2S B4581660 1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4581660
M. Wt: 430.6 g/mol
InChI Key: UZEGAVPGZMJUGP-UHFFFAOYSA-N
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Description

1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features both adamantyl and pentamethylphenyl groups. These groups are known for their stability and unique chemical properties, making the compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.

    Sulfonylation: The pentamethylphenyl group is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Coupling: The final step involves coupling the sulfonylated pentamethylphenyl group with piperazine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl or pentamethylphenyl groups.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ADAMANTYL)-4-BENZENESULFONYL PIPERAZINE: Similar structure but lacks the pentamethyl groups.

    1-(1-ADAMANTYL)-4-TOSYL PIPERAZINE: Contains a tosyl group instead of the pentamethylphenyl group.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O2S/c1-16-17(2)19(4)24(20(5)18(16)3)30(28,29)27-8-6-26(7-9-27)25-13-21-10-22(14-25)12-23(11-21)15-25/h21-23H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEGAVPGZMJUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
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1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 6
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1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE

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